![molecular formula C7H6N2 B2740269 3-Ethynylpyridin-4-amine CAS No. 1239605-12-9](/img/structure/B2740269.png)
3-Ethynylpyridin-4-amine
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Description
3-Ethynylpyridin-4-amine is a synthetic compound that has been used in a variety of research applications. It has been studied for its potential to be used as a drug for therapeutic treatments and as a tool for scientific research. This compound has a wide range of applications, from drug discovery to biochemistry and physiology.
Scientific Research Applications
1. Photoredox Catalysis in Organic Chemistry
3-Ethynylpyridin-4-amine and its derivatives have been used in the field of organic chemistry, particularly in photoredox catalysis. A study describes a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. The process involves the reaction of 2,4,6-triphenylpyridinium salts with alkynyl p-tolylsulfones, leading to functionalized alkynes. The reaction offers broad substrate scope, high chemoselectivity, and mild conditions, making it scalable and suitable for complex molecular scaffold diversification (Ociepa et al., 2018).
2. Bioactivities of Tetramic Acid Derivatives
In the realm of bioactivity studies, 3-Ethynylpyridin-4-amine derivatives have been explored for their potential bioactivities. Specifically, 4-amino derivatives of tetramic acid were prepared and assessed for their herbicidal, fungicidal, insecticidal, and antitumor activities. Some of these compounds showed promising herbicidal activity against Arabidopsis thaliana and fungicidal activity against Pythium sp., highlighting their potential as bioactive molecules (Liu et al., 2014).
3. Acyl-Transfer Catalysis
3-Ethynylpyridin-4-amine derivatives have also been studied as catalysts in acyl-transfer reactions. The design of these catalysts was guided by the stability of their acetyl intermediates, determined through theoretical calculations. These catalysts showed significant promise in the acylation of 1-ethynylcyclohexanol with acetic anhydride and isobutyric anhydride, with the catalytic activity being dramatically influenced by the substitution pattern of the diaminopyridines (Held et al., 2007).
4. Photoinduced Intramolecular Electron-Transfer Systems
3-Ethynylpyridin-4-amine and its derivatives were utilized in the multicomponent synthesis of 4-aryldihydropyridines, which showed potential applications in photoinduced intramolecular electron-transfer systems. These compounds exhibited interesting photoluminescence behavior, suggesting their possible use in advanced electronic or photonic devices (Al-Awadi et al., 2012).
5. Organometallic Networks and Luminescence Properties
The compound has also been used in the synthesis of novel silver–ethynide complexes, demonstrating the crucial role of coordination modes of organic ligands in controlling the structures of organometallic networks. These complexes showed interesting luminescence properties, potentially applicable in materials science (Zhang et al., 2010).
6. Dehydrative Condensation Reactions
Furthermore, 3-Ethynylpyridin-4-amine derivatives were employed in dehydrative condensation reactions between carboxylic acids and amines to give corresponding amides. This method, practical and scalable, was applied in the synthesis of complex molecules like sitagliptin, showcasing its utility in pharmaceutical synthesis (Ishihara & Lu, 2016).
properties
IUPAC Name |
3-ethynylpyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-5-9-4-3-7(6)8/h1,3-5H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNDBCLJFUKLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylpyridin-4-amine |
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